2-(4-Chloro-benzylamino)-ethanol
Overview
Description
2-(4-Chloro-benzylamino)-ethanol is an organic compound characterized by the presence of a benzylamino group substituted with a chlorine atom at the para position and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-benzylamino)-ethanol typically involves the reaction of 4-chlorobenzylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{4-Chlorobenzylamine} + \text{Ethylene oxide} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. The process is typically conducted in a batch reactor, where the reactants are mixed and heated to the required temperature. The product is then purified using standard techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Chloro-benzylamino)-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzoic acid.
Reduction: Formation of 2-(4-chlorobenzylamino)ethane.
Substitution: Formation of various substituted benzylamino derivatives.
Scientific Research Applications
2-(4-Chloro-benzylamino)-ethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-benzylamino)-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
4-Chlorobenzylamine: Similar structure but lacks the ethanol moiety.
2-(4-Chlorophenyl)ethanol: Similar structure but lacks the benzylamino group.
4-Chlorobenzyl chloride: Similar structure but contains a chloride group instead of the ethanol moiety.
Uniqueness: 2-(4-Chloro-benzylamino)-ethanol is unique due to the presence of both the benzylamino and ethanol functional groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to its analogs.
Biological Activity
Overview
2-(4-Chloro-benzylamino)-ethanol, also known by its CAS number 40172-04-1, is an organic compound characterized by a benzylamino group substituted with a chlorine atom at the para position and an ethanol moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, summarizing research findings, mechanisms of action, and potential applications.
The synthesis of this compound typically involves the reaction of 4-chlorobenzylamine with ethylene oxide under controlled conditions. The general reaction scheme can be represented as follows:
This compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which can lead to the formation of different derivatives that may exhibit distinct biological activities .
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance:
- Staphylococcus aureus : Studies have shown that this compound can inhibit the growth of Staphylococcus aureus, a common pathogen responsible for skin infections and other serious conditions.
- Escherichia coli : It has also demonstrated effectiveness against Escherichia coli, indicating potential use in treating urinary tract infections.
The mechanism underlying its antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been explored for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through several mechanisms:
- Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It may also induce cell cycle arrest at specific phases, preventing cancer cells from dividing and proliferating.
For example, research conducted on various cancer cell lines indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability .
The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or modulator of receptor activity. Its dual functional groups (the benzylamino and ethanol moieties) allow it to engage in diverse biochemical interactions:
- Enzyme Inhibition : It can bind to active sites of enzymes involved in critical metabolic pathways.
- Receptor Modulation : The compound may mimic natural ligands or block receptor sites, thereby influencing signaling pathways related to inflammation and cancer progression .
Study on Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against a panel of pathogenic bacteria. The results showed:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound possesses promising antibacterial properties suitable for further development into therapeutic agents .
Study on Anticancer Activity
In vitro studies assessed the effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa | 15 | Induction of apoptosis |
MCF-7 | 20 | Cell cycle arrest at G1 phase |
These results highlight the potential of this compound as a candidate for anticancer drug development .
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylamino]ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c10-9-3-1-8(2-4-9)7-11-5-6-12/h1-4,11-12H,5-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQFRJNTIYEFTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCCO)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40172-04-1 | |
Record name | 40172-04-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.